

alpha-casozepine validation cortisol reduction stress marker

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Compound Focus: alpha-Casozepine

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Experimental Evidence on Alpha-Casozepine & Cortisol

Subject	Experimental Protocol	Key Outcome on Cortisol	Citation
Thoroughbred Foals (n=20)	Supplementation (α -casozepine vs. placebo) for 10 weeks around weaning. Salivary cortisol measured before and after weaning [1].	No statistically significant difference in salivary cortisol levels between treatment and control groups [1].	[1]
Dogs (n=54)	Single dose of a blend (CBD 2 mg/kg + L-Tryptophan + α -casozepine) 2 hrs before car travel stress. Serum cortisol measured pre/post stressor in a blinded, cross-over study [2].	Significantly smaller increase in cortisol from baseline post-stress compared to placebo. No other significant physiological effects observed [2].	[2]
Horses (n=10)	Single dose of α -casozepine vs. placebo before loading onto a transport lorry. Salivary cortisol measured during the procedure in a balanced, blind study [3].	No significant differences in salivary cortisol (or other physiological measures) between treatment and control [3].	[3]

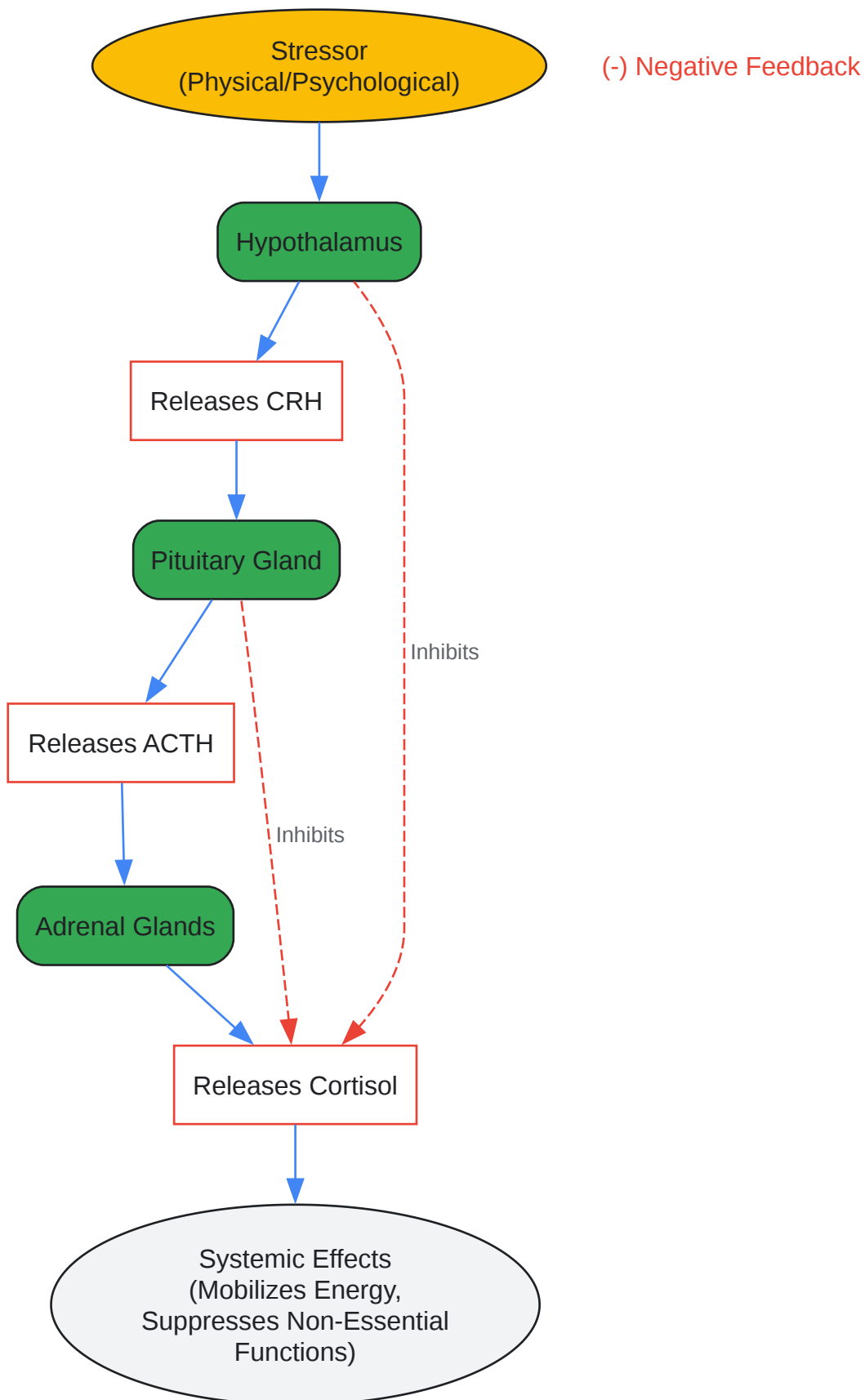
Detailed Experimental Protocols

For researchers to critically evaluate these studies, here are the detailed methodologies.

- **Study in Foals [1]:** This study investigated the potential of α -casozepine to mitigate weaning stress. Twenty Thoroughbred foals were randomly assigned to receive either a daily oral supplement of α -casozepine or a placebo. The supplementation began 14 days prior to weaning and continued for 10 weeks. Saliva samples were collected to measure cortisol levels at time points before and after the weaning event. The primary goal was to determine if the supplement decreased the risk of disease and stress as measured by cortisol.
- **Study in Dogs [2]:** This research explored the efficacy of a combination treat on stress induced by car travel. Fifty-four dogs received a single dose of four different treatments in a crossover design: a placebo, two doses of CBD alone (2 mg/kg BW and 4 mg/kg BW), and a blend containing 2 mg/kg BW of CBD combined with L-Tryptophan and α -casozepine. Treatments were administered two hours before a 10-minute car journey. Blood was drawn to measure serum cortisol levels both at baseline and after the stress test. A range of other behavioral and physiological measures (heart rate, heart rate variability, etc.) were also recorded.
- **Study in Horses [3]:** This experiment assessed the impact of α -casozepine on the stress of loading and confinement in a horse lorry. Ten horses were used, with each subject acting as its own control. They were loaded once after receiving a commercially available α -casozepine supplement and once without it, in a random order, with the handler unaware of the treatment. Salivary cortisol was measured, along with heart rate, heart rate variability, and infrared thermography, as indicators of physiological arousal during the procedure.

Mechanism of Action & Stress Pathways

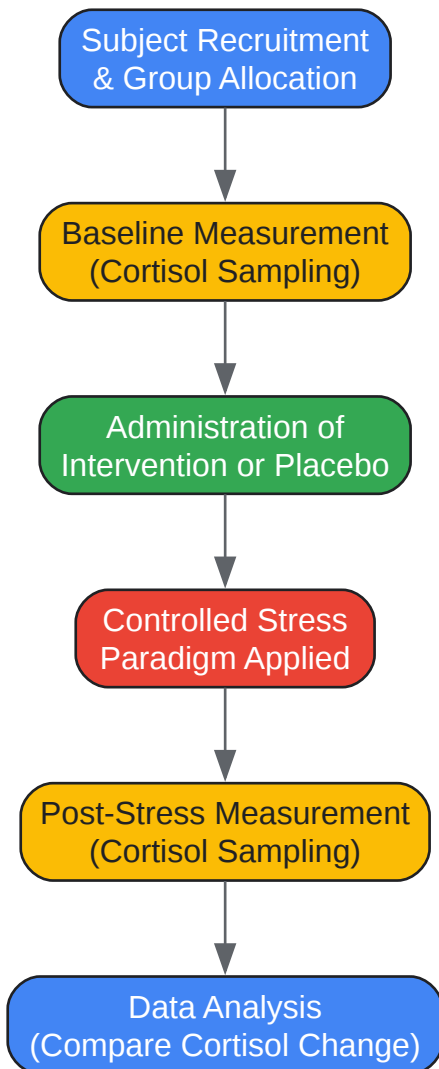
Alpha-casozepine is a bioactive peptide derived from bovine milk casein. Its proposed mechanism of action involves binding to the GABAA receptor in the brain, which is a primary target for anxiolytic drugs, thereby promoting a calming effect [2]. To understand how a stressor triggers the physiological response that **alpha-casozepine** aims to modulate, the following diagram outlines the key pathway.



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Diagram 1: The HPA Axis Stress Pathway. This diagram illustrates the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system activated in response to stressors. The release of cortisol is a key end-point, and its primary role is to mobilize energy and adapt the body to challenge. The system is regulated by a negative feedback loop, where elevated cortisol levels suppress further activity of the HPA axis [4] [5].

The experimental workflow used to test interventions like **alpha-casozepine** typically follows a structured path, as visualized below.



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Diagram 2: General Workflow for Stress Intervention Studies. This diagram outlines a common experimental design, such as the cross-over or parallel-group studies cited, used to evaluate the efficacy of a potential stress-reducing compound [1] [2] [3].

Interpretation for Research & Development

The conflicting evidence suggests several critical considerations for drug development professionals:

- **Combination vs. Monotherapy:** The positive result was observed when **alpha-casozepine** was part of a blend with CBD and L-tryptophan [2]. Its efficacy as a stand-alone treatment is not robustly supported by the available data in animals.
- **Context-Dependent Efficacy:** The nature of the stressor (e.g., acute car travel vs. prolonged weaning) and the subject species may be crucial variables. What works in one context may not translate to another.
- **Dosage and Timing:** Further research is needed to determine if different dosages or administration schedules could yield more consistent results, as one study suggested exploring a maximum dosage [3].

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